molecular formula C25H22ClFN6OS B14923994 2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide

Cat. No.: B14923994
M. Wt: 509.0 g/mol
InChI Key: GWBPPANORMXRPY-WKULSOCRSA-N
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Description

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound featuring a triazole ring, a chlorinated aniline group, and a fluorinated phenyl group

Preparation Methods

The synthesis of 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorinated aniline and fluorinated phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and the functional groups play a crucial role in binding to these targets, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Compared to other similar compounds, 2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C25H22ClFN6OS

Molecular Weight

509.0 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-fluorophenyl)methylideneamino]propanamide

InChI

InChI=1S/C25H22ClFN6OS/c1-17(24(34)31-29-15-18-7-5-6-10-22(18)27)35-25-32-30-23(33(25)21-8-3-2-4-9-21)16-28-20-13-11-19(26)12-14-20/h2-15,17,28H,16H2,1H3,(H,31,34)/b29-15+

InChI Key

GWBPPANORMXRPY-WKULSOCRSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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